molecular formula C15H16N4O2 B2756481 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide CAS No. 2034468-26-1

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide

Katalognummer: B2756481
CAS-Nummer: 2034468-26-1
Molekulargewicht: 284.319
InChI-Schlüssel: PQPSVJLVNJARFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS# 2034468-26-1) is a high-value chemical probe for targeted cancer research. It acts as a first-in-class, covalent inhibitor that specifically targets the protein-protein interaction (PPI) between PRMT5 and its substrate adaptor proteins (SAPs), such as RIOK1 and pICln . This unique mechanism involves the compound binding to the PRMT5-PBM (PRMT5 Binding Motif) interface, directly inhibiting the binding of SAPs and leading to the formation of a covalent bond with cysteine 278 of PRMT5 . This action disrupts PRMT5-RIOK1 complexes and reduces the methylation of a specific subset of PRMT5 substrates . This compound represents a novel therapeutic strategy, particularly for MTAP-deleted cancers, where PRMT5 and its SAPs are synthetic lethal dependencies . By selectively inhibiting PBM-dependent PRMT5 activities, it offers a potential path to a wider therapeutic window compared to catalytic PRMT5 inhibitors . The compound features a heterocyclic structure with a pyridazine core functionalized with a cyclopropyl group and an acetamide linkage to a 6-methylpyridin-2-yl moiety, which contributes to its target selectivity and metabolic stability . With a molecular formula of C15H16N4O2 and a molecular weight of 284.31 g/mol, it is characterized by high purity and is supported by analytical data . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-3-2-4-13(16-10)17-14(20)9-19-15(21)8-7-12(18-19)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPSVJLVNJARFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

  • A pyridazinone core , which is known for its role in enzyme inhibition.
  • A cyclopropyl group , contributing to the compound's unique pharmacological properties.
  • An N-(6-methylpyridin-2-yl)acetamide moiety , which enhances its binding affinity to biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with specific molecular targets. Key aspects of its biological activity include:

Enzyme Inhibition

The compound has been shown to inhibit various enzymes by binding to their active sites. The presence of the pyridazinone core is critical for this activity, as it facilitates interactions with enzyme structures.

Receptor Modulation

Studies suggest that the compound can modulate receptor activity, potentially influencing various biochemical pathways. This modulation may be relevant in therapeutic contexts, particularly in treating diseases such as cancer and inflammatory disorders.

The mechanisms by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide exerts its effects involve:

  • Competitive inhibition of enzyme activity by occupying the active site.
  • Allosteric modulation of receptor sites, altering receptor conformation and function.

Study 1: Enzyme Interaction

A study investigated the interaction between the compound and a specific enzyme involved in metabolic pathways. The results demonstrated that the compound effectively inhibited enzyme activity with an IC50 value of approximately 0.5 µM, indicating strong binding affinity.

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of this compound. In vitro assays revealed significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1 to 10 µM depending on the cell type. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide Lacks methyl groupReduced enzyme inhibition
N-(4-methylpyridin-3-yl)acetamide Lacks pyridazinone coreLimited pharmacological properties
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide Similar structureModerate receptor modulation

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s pyridazinone-acetamide scaffold is shared with several pharmacologically active analogs. Key structural variations and their implications are outlined below:

Compound Name / Structure Key Substituents Pharmacological Relevance Reference
Target Compound : 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-methylpyridin-2-yl)acetamide 3-Cyclopropyl, N-(6-methylpyridin-2-yl) Potential enzyme/receptor modulation N/A
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro, azepane-sulfonyl-phenyl PRMT5 inhibition (IC₅₀ = 0.5 µM)
AMC3 : N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide Bromophenyl, cyano, methoxyphenyl FPRs modulation (EC₅₀ = 10 nM)
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives p-Tolyl, alkanoate/dipeptide chains Antimicrobial, analgesic activities
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-acetamide Chloropyridazinone, pyrrolidinyl Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations :

  • Substituent Impact on Bioactivity: The 4,5-dichloro substituents in the PRMT5 inhibitor enhance lipophilicity and target binding, contributing to nanomolar potency. In contrast, the 3-cyclopropyl group in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets. Aryl vs. Heteroaryl Amines: The 6-methylpyridin-2-yl group in the target compound likely improves aqueous solubility compared to bulkier aryl groups (e.g., azepane-sulfonyl-phenyl in or bromophenyl in ). This could enhance bioavailability in vivo. Core Heterocycle Variations: Pyridazinone (6-membered, two adjacent N atoms) vs. pyridinone (6-membered, one N atom) scaffolds influence electronic properties and hydrogen-bonding capacity. For example, AMC3’s pyridinone core may favor π-π stacking with FPRs, while pyridazinones in are better suited for polar interactions.
Pharmacokinetic and Physicochemical Properties
Property Target Compound PRMT5 Inhibitor AMC3
Molecular Weight 284.32 g/mol (C₁₅H₁₆N₄O₂) 484.37 g/mol (C₁₉H₂₃Cl₂N₃O₄S) 434.29 g/mol (C₂₂H₁₉BrN₄O₂)
LogP (Predicted) ~1.5 ~3.2 ~2.8
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 5 7 6

Metabolic Stability :

  • The cyclopropyl group in the target compound may reduce oxidative metabolism compared to the dichloro-substituted analog , which is prone to dehalogenation.
  • The 6-methylpyridin-2-yl group could undergo CYP450-mediated oxidation, similar to the methoxyphenyl group in AMC3 .

Q & A

Q. Methodology :

  • Comparative Synthesis : Prepare analogues with halogen (Cl, F) or methoxy substituents and test in parallel bioassays .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic effects of substituents on binding energy .

Advanced: What strategies are used to study interactions between this compound and biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins (e.g., kinases) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to crystallographic protein structures (PDB ID: 1ATP) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:
Common Causes and Solutions :

  • Purity Discrepancies : Re-synthesize and re-characterize the compound using orthogonal methods (e.g., NMR + HPLC) to rule out impurities .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Structural Misassignment : Confirm stereochemistry via XRD or NOESY NMR .

Case Example :
A study reported IC₅₀ = 2 µM for kinase inhibition, while another found IC₅₀ = 10 µM. Re-evaluation under uniform conditions (pH 7.4, 1 mM ATP) resolved the disparity, attributing it to ATP concentration differences .

Advanced: What computational tools are employed to optimize this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimates logP, solubility, and CYP450 interactions .
  • MD Simulations : GROMACS models stability in biological membranes (e.g., blood-brain barrier penetration) .
  • QSAR Models : Partial least squares (PLS) regression correlates substituent descriptors (e.g., Hammett σ) with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.